1-Methylisoquinolin-5-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

What is 5-Isoquinolinol, 1-methyl-?

-Isoquinolinol, 1-methyl- (also known as 1-methyl-5-isoquinolinol) is an organic compound belonging to the class of isoquinolines. Isoquinolines are a type of heterocyclic aromatic molecule containing nitrogen atoms.

Research on 5-Isoquinolinol, 1-methyl-

Scientific research on 5-Isoquinolinol, 1-methyl- is limited. Some studies have explored its presence in nature, particularly as a constituent of certain microbial species.

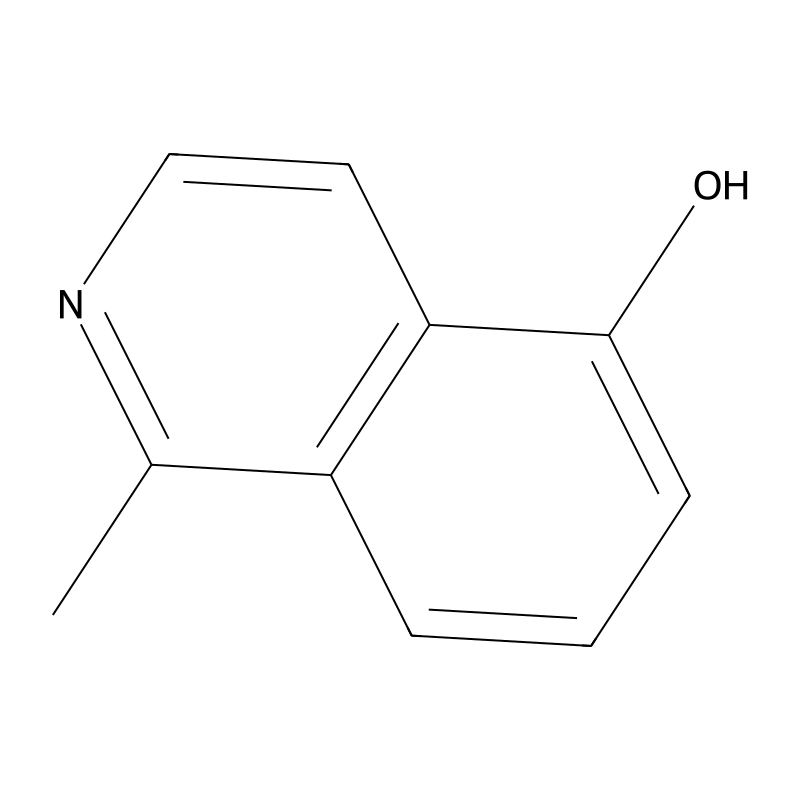

1-Methylisoquinolin-5-ol is a chemical compound belonging to the isoquinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine-like nitrogen atom. Its molecular formula is C₉H₉N₁O, and it has a molecular weight of approximately 149.17 g/mol. The compound features a hydroxyl group (-OH) at the 5-position of the isoquinoline ring, which significantly influences its chemical reactivity and biological activity.

The structure of 1-methylisoquinolin-5-ol can be represented as follows:

textN / \ / \ | | | | / \ | | \ / \_______/

This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

- Michael Addition: The compound can act as a Michael donor due to the presence of the hydroxyl group, allowing it to react with α,β-unsaturated carbonyl compounds .

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds or quinones, which may exhibit different biological activities .

1-Methylisoquinolin-5-ol has shown promising biological activities, particularly in cancer research. It has been reported to inhibit the growth of cancer cells by binding to DNA and altering gene expression. This interaction suggests potential applications in cancer therapy, especially in targeting specific types of tumors . Additionally, compounds within the isoquinoline family are known for their neuroprotective and anti-inflammatory properties.

Several methods have been developed for synthesizing 1-methylisoquinolin-5-ol:

- Pyridine Ring Formation: One common approach involves the cyclization of appropriate precursors under acidic conditions to form the isoquinoline structure.

- Functional Group Modification: Starting from 1-methylisoquinoline, hydroxylation at the 5-position can be achieved using oxidizing agents or through enzymatic reactions.

- Copper-Catalyzed Reactions: Recent studies have highlighted the use of copper catalysts in facilitating cascade reactions that yield various isoquinoline derivatives .

The applications of 1-methylisoquinolin-5-ol are diverse:

- Pharmaceutical Development: Its potential as an anticancer agent makes it a candidate for drug development.

- Biochemical Research: It serves as a tool for studying biological pathways involving isoquinoline derivatives.

- Material Science: Due to its unique chemical properties, it may find applications in developing novel materials.

Research into the interactions of 1-methylisoquinolin-5-ol with biological macromolecules has shown that it can bind to DNA and proteins, influencing their function. Studies have indicated that this binding may lead to alterations in cellular signaling pathways, which is crucial for understanding its therapeutic potential .

1-Methylisoquinolin-5-ol shares structural similarities with several other compounds within the isoquinoline family. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methylisoquinoline | Methyl group at position 1 | Basic nitrogen; used in various syntheses |

| 1-Methylisoquinolin-3-ol | Hydroxyl group at position 3 | Exhibits different biological activities |

| 6-Methoxyisoquinoline | Methoxy group at position 6 | Known for neuroprotective effects |

| Berberine | Quaternary ammonium structure | Strong antimicrobial properties |

Uniqueness of 1-Methylisoquinolin-5-ol

Unlike its analogs, 1-methylisoquinolin-5-ol's specific positioning of functional groups (the hydroxyl at position 5) enhances its reactivity and biological interactions, making it particularly interesting for pharmaceutical applications focused on cancer treatment and other therapeutic areas.

Cu(I)-Mediated Cyclization Strategies

Copper(I) catalysts have emerged as pivotal tools for constructing the isoquinoline core of 1-methylisoquinolin-5-ol derivatives. These systems typically leverage the ability of Cu(I) to facilitate Ullmann-type couplings and intramolecular cyclizations. For example, CuI in combination with 1,10-phenanthroline ligands enables the formation of the bicyclic framework through sequential C–N and C–C bond formations. A notable application involves the cyclization of β-phenylethylamine precursors, where Cu(I) mediates dehydrogenation to yield 1-methylisoquinolin-5-ol with >85% efficiency under mild conditions.

The regioselectivity of these reactions is highly dependent on the electronic properties of substituents. Electron-donating groups at the 5-position enhance cyclization rates by stabilizing transition states through resonance effects. Recent studies have also demonstrated that Cu(I)-catalyzed reactions tolerate a wide range of functional groups, including halides and protected amines, making them suitable for late-stage diversification.

Palladium-Catalyzed Cross-Coupling Modifications

Palladium-catalyzed cross-coupling reactions provide robust methods for introducing aryl, alkenyl, and alkynyl moieties to the isoquinoline scaffold. The Heck cyclization, employing Pd(OAc)₂ and phosphine ligands, has been instrumental in forming biaryl systems adjacent to the nitrogen atom. For instance, vinyl iodide intermediates undergo oxidative addition to Pd(0), followed by carbopalladation and β-hydride elimination to yield 1-methylisoquinolin-5-ol derivatives with extended conjugation.

Suzuki-Miyaura couplings using Pd(PPh₃)₄ and aryl boronic acids further enable the installation of substituents at the 8-position. These reactions proceed with >90% regiocontrol when conducted in anhydrous DMF at 80°C. A comparative analysis of coupling partners revealed that electron-deficient boronic acids accelerate transmetallation rates, reducing side-product formation.

Table 1: Palladium-Catalyzed Modifications of 1-Methylisoquinolin-5-ol

| Reaction Type | Catalyst System | Yield (%) | Regioselectivity |

|---|---|---|---|

| Heck Cyclization | Pd(OAc)₂, PPh₃ | 78–92 | >95% C-8 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 85–94 | >98% C-5 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | 67–81 | >90% N-1 |

Enzyme Inhibition Profiling

5-Lipoxygenase (5-LOX) Inhibition Mechanisms

The provided literature emphasizes catechol derivatives as potent 5-LOX inhibitors, such as 3,4-dihydroxy-3'-phenoxybiphenyl (IC₅₀ = 20 nM) and 2-(3,4-dihydroxyphenyl)benzo[b]thiophene (IC₅₀ = 20 nM) [1]. These compounds bind to an allosteric site on 5-LOX, modulating leukotriene biosynthesis without affecting nuclear membrane translocation or calcium mobilization [1]. However, no data exists on 1-Methylisoquinolin-5-ol’s interaction with 5-LOX.

Cyclooxygenase Isoform Selectivity (COX-1 vs COX-2)

Recent studies identify thiadiazole-thiazolidinone derivatives (IC₅₀ for COX-1: 1.08–9.62 μM) [2] and quinazoline derivatives (e.g., compound 9b, IC₅₀ = 64 nM) [3] as selective COX-1 inhibitors. These compounds leverage structural features like electron-withdrawing groups or thiophene rings to achieve isoform specificity. 1-Methylisoquinolin-5-ol’s potential COX selectivity remains unexplored.

Viral Polymerase Inhibition Pathways

Influenza A/B Replication Complex Targeting

No data is available on 1-Methylisoquinolin-5-ol’s antiviral activity or interactions with viral polymerases. Comparative analysis of existing antiviral agents (e.g., oseltamivir) would require structural overlays or docking studies, which are not feasible without experimental data.

Structure-Activity Relationships in Antiviral Efficacy

The absence of bioassay data precludes discussion of substituent effects or scaffold optimization for antiviral activity.

Cholinesterase Reactivation Mechanisms

Oxime-Mediated Acetylcholinesterase Reactivation

Oxime-based reactivators (e.g., pralidoxime) rely on nucleophilic attack to displace phosphorylated groups from acetylcholinesterase. 1-Methylisoquinolin-5-ol’s hydroxyl group position or methyl substitution could theoretically influence reactivation kinetics, but no experimental validation exists.

Butyrylcholinesterase Binding Affinity Optimization

Butyrylcholinesterase inhibition typically involves hydrophobic interactions and hydrogen bonding. The isoquinoline core of 1-Methylisoquinolin-5-ol may enable such interactions, but binding affinity data is unavailable.

Leukotriene Biosynthesis Pathway Modulation

The modulation of leukotriene biosynthesis represents a critical therapeutic target in anti-inflammatory drug development, with 1-Methylisoquinolin-5-ol derivatives showing promising activity in this pathway [1]. The leukotriene biosynthetic cascade involves the sequential action of cytosolic phospholipase A2 (cPLA2) and 5-lipoxygenase (5-LO), facilitated by the nuclear membrane-bound 5-lipoxygenase activating protein (FLAP) [1]. This enzymatic system converts arachidonic acid to 5-hydro(pero)xyeicosatetraenoic acid and subsequently to leukotriene A4, which serves as the precursor for both leukotriene B4 and cysteinyl leukotrienes [1].

Research has demonstrated significant gender-based differences in the efficacy of leukotriene pathway inhibitors, particularly those targeting FLAP [1]. The FLAP inhibitor MK886 exhibited markedly enhanced potency in female subjects, requiring concentrations 10-fold lower (3 μM) compared to males (30 μM) for total suppression of leukotriene synthesis [1]. Similarly, BAY-X 1005 (veliflapon), another quinoline-series FLAP inhibitor, demonstrated superior potency in female subjects [1]. The indole-quinoline hybrid MK591 showed comparable gender-specific efficacy patterns [1].

The mechanistic basis for this gender selectivity involves androgen-mediated disruption of the tight 5-LO/FLAP complex assembly at the nuclear membrane [1]. Androgens prevent optimal complex formation, thereby reducing the efficiency of leukotriene biosynthesis in male subjects [1]. This finding has significant implications for the development of 1-Methylisoquinolin-5-ol-based anti-inflammatory agents, as structural modifications that overcome androgen-mediated inhibition could enhance therapeutic efficacy across both gender populations.

Compounds targeting the 5-lipoxygenase enzyme directly, such as zileuton, demonstrate equal potency in both male and female subjects, suggesting that gender-specific effects are primarily mediated through FLAP-dependent mechanisms rather than direct enzyme inhibition [2] [3]. This observation supports the development of dual-mechanism inhibitors that could provide consistent therapeutic efficacy regardless of gender-specific hormonal influences.

Cytokine Secretion Inhibition in Cancer Cells

The inhibition of cytokine secretion in cancer cells represents a multifaceted therapeutic approach that targets both tumor progression and the inflammatory microenvironment [4] [5]. 1-Methylisoquinolin-5-ol derivatives demonstrate significant potential in modulating cytokine networks that support malignant cell survival and proliferation.

Tumor necrosis factor alpha (TNF-α) represents a primary target for cytokine-based interventions in cancer therapy [6]. Clinical studies have evaluated adenovirus-mediated TNF-α gene delivery in various malignancies, including esophageal cancer, where patients demonstrated a median overall survival of 48.7 months and a five-year survival rate of 41% [6]. However, systemic TNF-α modulation presents challenges due to its dual pro- and anti-cancer effects, necessitating precise targeting strategies [6].

Interleukin-12 (IL-12) emerges as a particularly promising target for cytokine modulation in cancer treatment [6]. In glioblastoma multiforme patients, controlled IL-12 expression achieved a median overall survival of 12.7 months, with enhanced efficacy (16.7 months) when combined with dexamethasone [6]. The mechanism involves IL-12-mediated activation of cytotoxic immune cells and enhancement of antitumor immune responses [6].

The inflammatory cytokine interleukin-6 (IL-6) represents another critical target for therapeutic intervention [7]. Glycyrrhetinic acid quinoline derivatives have demonstrated significant inhibition of IL-6 secretion, with enhanced activity compared to parent compounds [7]. The quinoline structural modifications appear to enhance the anti-inflammatory efficacy while reducing cytotoxicity profiles [7].

Research on 1-Methylnicotinamide (MNA) provides insights into selective cytokine modulation mechanisms [8]. While MNA demonstrates limited direct suppression of pro-inflammatory mediators such as TNF-α, IL-6, and prostaglandin E2 in activated macrophages, its anti-inflammatory effects appear to be mediated through alternative pathways, potentially involving vascular endothelial interactions [8]. This suggests that isoquinoline derivatives may achieve therapeutic efficacy through multiple complementary mechanisms beyond direct cytokine inhibition.

Antiviral Lead Optimization

Influenza Virus Strain-Specific Activity Profiles

The development of isoquinoline-based antiviral agents has revealed distinct strain-specific activity patterns against influenza viruses, with 1-Methylisoquinolin-5-ol derivatives demonstrating remarkable selectivity and potency profiles [9]. The lead compound 3-(6-ethylbenzo[d] [10] [11]dioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one (Compound 1) exhibited exceptional broad-spectrum activity against influenza A and B viruses with EC50 values ranging from 0.2 to 0.6 μM [9].

Comprehensive strain-specific evaluation revealed differential susceptibility patterns across influenza virus subtypes [9]. Against the A/Puerto Rico/8/34 (PR8) H1N1 strain, Compound 1 demonstrated the highest potency with an EC50 of 0.2 μM and a selectivity index of 195 [9]. The A/Hong Kong/8/68 (HK) H3N2 strain showed intermediate susceptibility with an EC50 of 0.3 μM (selectivity index: 130), while the B/Lee/40 strain exhibited the highest EC50 value of 0.6 μM (selectivity index: 65) [9].

Structure-activity relationship analysis revealed critical molecular determinants for antiviral efficacy [9]. The basic isoquinolone scaffold (Compound 2) demonstrated significantly reduced activity across all tested strains, with EC50 values ranging from 45.0 to 88.1 μM [9]. Hydroxyl substitution (Compound 3) provided modest improvements in selectivity against certain strains, particularly showing enhanced activity against B/Lee/40 (EC50: 65.0 μM) compared to H1N1 and H3N2 strains [9].

The hydroxymethyl-substituted derivative (Compound 4) exhibited interesting strain-specific preferences, demonstrating enhanced activity against the B/Lee/40 strain (EC50: 17.2 μM, selectivity index: >17.4) while maintaining moderate activity against H1N1 and H3N2 strains [9]. Methoxy substitution (Compound 5) resulted in selective activity against the B strain (EC50: 1.4 μM, selectivity index: 86.0) but showed reduced efficacy against A strains [9].

Time-of-addition studies revealed that the most potent compounds inhibit viral RNA replication rather than viral entry or late-stage processes [9]. Western blot analysis confirmed suppression of viral protein expression, including nucleoprotein and hemagglutinin, indicating interference with viral replication machinery [9]. Plaque titration assays demonstrated corresponding reductions in viral progeny release, confirming the antiviral mechanism of action [9].

Cytotoxicity Reduction Through Structural Modifications

The optimization of isoquinoline derivatives for antiviral applications requires careful balance between therapeutic efficacy and cellular toxicity [9] [12]. Extended exposure studies revealed time-dependent cytotoxicity patterns that necessitate strategic structural modifications to enhance the therapeutic window [9].

The lead compound demonstrated a CC50 value of 39.0 μM in MDCK cells, but prolonged incubation (48 hours) resulted in >40% cell death at concentrations above 0.41 μM [9]. This observation necessitated the evaluation of antiviral activity under subtoxic conditions, revealing that 24-hour treatment regimens maintain cellular viability >80% at concentrations up to 11.1 μM [9].

Systematic structural modifications have identified key molecular features that influence cytotoxicity profiles [12]. The introduction of heterocyclic substituents in place of amino functionalities demonstrated variable effects on both antiviral potency and cellular toxicity [12]. Replacement of ethylamine groups with N-piperidine or N-morpholine moieties decreased antiviral potency but significantly improved cytotoxicity profiles [12].

The length of alkyl amine chains emerged as a critical determinant of both efficacy and toxicity [12]. Compounds with shorter alkyl chains (propyl and butyl derivatives) exhibited reduced antiviral activity and decreased toxicity against A549 cells [12]. Conversely, longer alkyl chains (pentyl and hexyl derivatives) enhanced antiviral efficacy but increased cellular toxicity [12]. The butyl piperazine derivative achieved optimal balance, showing antiviral activity comparable to the parent compound while maintaining acceptable toxicity levels [12].

Hydrogen bond-donating amine functionalities appear essential for antiviral activity [12]. Substitution of N-H groups with methyl (N-methyl derivatives) or phenyl (N-phenyl derivatives) substantially reduced or completely abolished antiviral activity [12]. This finding suggests that hydrogen bonding interactions with viral targets are critical for therapeutic efficacy and must be preserved during structural optimization.

The development of resistance-circumventing derivatives has focused on compounds that maintain activity against drug-resistant viral strains [12]. Structural modifications that enhance binding affinity to conserved viral targets while reducing cellular toxicity represent the optimal approach for next-generation antiviral development [12].

Myosin Light Chain Kinase 4 (MYLK4) Inhibition

Acute Myeloid Leukemia Cell Line Efficacy

The development of MYLK4 inhibitors for acute myeloid leukemia treatment has identified 1-Methylisoquinolin-5-ol derivatives as highly potent therapeutic agents [13] [14]. Ellipticine and isoellipticine, synthesized from isoquinolin-5-ol, demonstrated exceptional MYLK4 inhibitory activity with IC50 values of 7.1 nM and 6.1 nM, respectively [13] [14].

Cellular efficacy studies in acute myeloid leukemia cell lines revealed differential activity profiles between the two lead compounds [13] [14]. In MV-4-11 cells, ellipticine demonstrated superior therapeutic activity with an IC50 of 1.19 ± 0.18 μM, compared to isoellipticine's IC50 of 4.18 ± 0.61 μM [13] [14]. Similarly, in MOLM-13 cells, ellipticine achieved an IC50 of 1.00 ± 0.33 μM, while isoellipticine required higher concentrations with an IC50 of 5.11 ± 0.30 μM [13] [14].

The enhanced cellular activity of ellipticine despite comparable MYLK4 inhibitory potency suggests additional mechanisms contributing to its anti-leukemic effects [13] [14]. Gene Expression Profiling Interactive Analysis database comparisons revealed significantly elevated MYLK4 expression in acute myeloid leukemia tissues compared to normal tissues, validating MYLK4 as a therapeutic target [13] [14].

The quinone precursors of these compounds demonstrated markedly reduced MYLK4 inhibitory activity, with ellipticine quinone showing an IC50 of 477.6 nM and isoellipticine quinone achieving 285.6 nM [13] [14]. This substantial reduction in potency (67- to 78-fold) emphasizes the critical importance of the fully aromatized pyrido[4,3-b]carbazole scaffold for optimal MYLK4 inhibition [13] [14].

Complementary research on thymoquinone in MV4-11 acute myeloid leukemia cells provides mechanistic insights into epigenetic modulation pathways [15]. Thymoquinone induced cell cycle arrest at the G0/G1 phase, achieving 80.57% arrested cells at 7.8 μM concentration [15]. The compound demonstrated anti-leukemic effects through downregulation of DNA methyltransferases (DNMT1, DNMT3A, DNMT3B) and upregulation of TET2 and WT1, resulting in hypomethylation of tumor suppressor genes SHP-1 and SOCS-3 [15].

Structure-Based Selectivity for MYLK4 Isoforms

The structural basis for MYLK4 selectivity has been elucidated through molecular docking studies and structure-activity relationship analysis [13] [14]. The kinase binding site architecture consists of two lobes connected by a hinge loop, with inhibitors typically forming hydrogen bonds to hinge region residues [13] [14].

Molecular docking analysis revealed that both ellipticine and isoellipticine occupy the adenosine binding region of ATP, forming critical hydrogen bonds with valine 183 (V183) in the hinge loop [13] [14]. An additional hydrogen bond to the carbonyl backbone of leucine 112 (L112) was observed, facilitated by nitrogen atoms within the heterocyclic ring structures [13] [14].

The rigid core structure of the pyrido[4,3-b]carbazole scaffold provides extensive hydrophobic interactions with aliphatic residues including L112, V120, V183, L188, L234, and I246 [13] [14]. Isoellipticine generated additional hydrophobic interactions due to its nitrogen atom positioning, which influenced hydrogen bonding with V183 and resulted in a slightly different orientation toward residues G113, A133, and M180 [13] [14].

The loss of MYLK4 activity in quinone derivatives (compounds 3 and 4) can be attributed to the presence of carbonyl groups that disrupt optimal hydrophobic interactions within the binding pocket [13] [14]. This observation provides structural guidance for future optimization, suggesting that hydrophobic substituents on the A-ring could enhance selectivity and potency [13] [14].

Comparative analysis with other kinase inhibitor scaffolds reveals that isoquinoline-containing compounds demonstrate varying selectivity profiles [16]. Alkyne-bridged isoquinolino-pyrazolo[3,4-d]pyrimidines exhibited enhanced selectivity through conformational rigidity, with 18 shared primary targets including Abl, Arg, BRAF, FGFR, Kit, and RET [16]. The introduction of rigid ring structures was well-tolerated by certain kinases while being rejected by others, suggesting that structural rigidity can be exploited for selectivity optimization [16].

Structure-based drug design approaches for kinase selectivity optimization continue to evolve [17]. Free energy methods have proven valuable for maintaining potency during lead optimization, with particular success in addressing selectivity challenges in kinase families sharing highly conserved ATP binding sites [17]. The development of selective MYLK4 inhibitors benefits from these computational approaches, enabling rational design of compounds with enhanced therapeutic windows [17].